3-chloro-4-methoxy-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide
Description
Properties
IUPAC Name |
3-chloro-4-methoxy-N-[(1-methylpiperidin-4-yl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN2O3S/c1-17-7-5-11(6-8-17)10-16-21(18,19)12-3-4-14(20-2)13(15)9-12/h3-4,9,11,16H,5-8,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKYROIYKYAVDSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)CNS(=O)(=O)C2=CC(=C(C=C2)OC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-methoxy-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide typically involves multiple steps. One common method starts with the chlorination of a benzene derivative, followed by methoxylation to introduce the methoxy group. The sulfonamide group is then introduced through a reaction with a suitable sulfonyl chloride. Finally, the piperidine moiety is attached via a nucleophilic substitution reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis. The process is designed to be scalable and cost-effective for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-chloro-4-methoxy-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile.
Scientific Research Applications
3-chloro-4-methoxy-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-chloro-4-methoxy-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The piperidine moiety may enhance binding affinity and specificity, leading to more effective inhibition or modulation of the target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with 3-chloro-4-methoxy-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide, enabling comparative analysis of substituent effects and biological relevance.
3-Chloro-N-{1-[2-(Biphenyl-2-yloxy)ethyl]piperidin-4-yl}-Benzenesulfonamide (Compound 22)
- Structure : Features a chloro-substituted benzenesulfonamide linked to a piperidine moiety via a biphenyloxyethyl chain.
- Key Differences :
- The target compound has a methoxy group at position 4 and a methyl-piperidine substituent, whereas Compound 22 lacks methoxy but includes a bulky biphenyloxyethyl group.
- The biphenyloxyethyl chain in Compound 22 likely enhances lipophilicity and may influence receptor binding compared to the methyl-piperidine group in the target compound .
- Synthesis : Prepared via coupling reactions involving boronic acids and palladium catalysts, a method common in sulfonamide derivatization .
4-(4-Amino-1-(1-(5-Fluoro-3-(3-Fluorophenyl)-4-Oxo-4H-Chromen-2-yl)ethyl)-1H-Pyrazolo[3,4-d]Pyrimidin-3-yl)-N-Methylbenzenesulfonamide
- Structure : Integrates a benzenesulfonamide with a pyrazolo[3,4-d]pyrimidine and chromene scaffold.
- Key Differences: The chromene and pyrazolopyrimidine moieties confer planar, aromatic characteristics absent in the target compound.
- Physicochemical Data :
3-Chloro-N-[2,6-Dimethyl-3-(1-Methyl-1H-Pyrazol-4-yl)Thieno[2,3-b]Pyridin-4-yl]Benzenesulfonamide (1312592-96-3)
- Structure: Combines a chloro-benzenesulfonamide with a thieno[2,3-b]pyridine core substituted with methyl and pyrazole groups.
- The pyrazole substituent may enhance solubility or target selectivity .
Structural and Functional Analysis
Table 1: Comparative Properties of Sulfonamide Derivatives
Key Trends:
- Substituent Effects: Chloro and Methoxy Groups: Enhance electron-withdrawing properties and metabolic stability. Piperidine vs. Heterocycles: Piperidine derivatives (target compound, Compound 22) may target amine-binding receptors (e.g., GPCRs), while fused heterocycles (thienopyridine, chromene) improve planar stacking for enzyme inhibition .
- Synthesis : Palladium-catalyzed cross-coupling (e.g., Suzuki reactions) is prevalent for introducing aryl/heteroaryl groups .
Research Implications
- Biological Activity: The target compound’s piperidine-methyl group may facilitate blood-brain barrier penetration, suggesting CNS applications. In contrast, chromene or thienopyridine derivatives () are more suited for kinase or protease inhibition .
- Optimization Opportunities : Introducing fluorine (as in ) could improve bioavailability, while varying the piperidine substituent (e.g., biphenyloxyethyl in Compound 22) may fine-tune receptor affinity .
Biological Activity
3-chloro-4-methoxy-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide is a compound of interest due to its potential biological activities. This article explores its biological activity, particularly focusing on its pharmacological effects, mechanisms of action, and relevant case studies. The information is compiled from diverse sources to provide a comprehensive overview.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : CHClNOS
- Molecular Weight : 283.79 g/mol
- CAS Number : 123456-78-9 (example)
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of sulfonamides have shown effectiveness against various bacterial strains. A study found that sulfonamide derivatives demonstrated activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) in the range of 4–64 µg/mL .
Anticancer Potential
The anticancer activity of this compound has been explored in several studies. Compounds with similar piperidine moieties have been shown to inhibit cell proliferation in various cancer cell lines:
- Breast Cancer : In vitro studies demonstrated that related compounds induced apoptosis in MDA-MB-231 cells, enhancing caspase-3 activity significantly at concentrations as low as 10 µM .
- Mechanism of Action : The proposed mechanism includes the disruption of microtubule assembly, leading to cell cycle arrest and subsequent apoptosis .
Anti-inflammatory Effects
Some studies suggest that sulfonamide derivatives can exhibit anti-inflammatory properties. Research has shown that these compounds can inhibit the production of pro-inflammatory cytokines, potentially providing therapeutic benefits in inflammatory diseases .
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated a series of benzenesulfonamides for their antimicrobial efficacy. The results indicated that a compound structurally similar to this compound had an MIC of 8 µg/mL against Staphylococcus aureus and Escherichia coli.
Case Study 2: Anticancer Activity
In a recent study focusing on breast cancer treatment, a derivative containing a piperidine ring was tested for its cytotoxic effects on MDA-MB-231 cells. The results showed a dose-dependent inhibition of cell growth with an IC50 value of approximately 15 µM, indicating significant anticancer potential .
Research Findings Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
